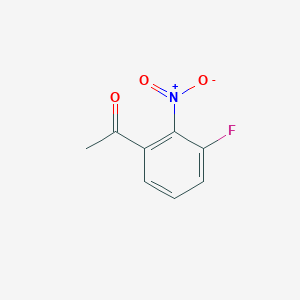

1-(3-Fluoro-2-nitrophenyl)ethanone

Beschreibung

1-(3-Fluoro-2-nitrophenyl)ethanone is a substituted acetophenone derivative featuring a fluorine atom at the 3-position and a nitro group at the 2-position of the phenyl ring. Its molecular formula is C₈H₆FNO₃, with a molecular weight of 199.14 g/mol (derived from structurally similar compounds in ).

Eigenschaften

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSQROMIUYXEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856371 | |

| Record name | 1-(3-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-37-8 | |

| Record name | 1-(3-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-2-nitrophenyl)ethanone can be achieved through several routes. One common method involves the nitration of 3-fluoroacetophenone followed by oxidation. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 1-(3-Fluoro-2-nitrophenyl)ethanone .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-(3-Fluoro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : 1-(3-Fluoro-2-nitrophenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Potential : Preliminary research indicates that 1-(3-Fluoro-2-nitrophenyl)ethanone may inhibit the growth of certain cancer cell lines. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells through mitochondrial pathways.

Medical Applications

- Drug Development : Ongoing research is exploring the compound's potential as a precursor for developing drugs with anti-inflammatory and analgesic properties. Its ability to form reactive species makes it a candidate for further investigation in pharmacology.

Industrial Uses

- Production of Dyes and Pigments : The compound is utilized in the manufacturing of specialty chemicals, including dyes and pigments. Its unique structural features contribute to its effectiveness in these applications .

Case Studies

Recent studies have highlighted the biological effects of 1-(3-Fluoro-2-nitrophenyl)ethanone:

- Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a novel antimicrobial agent.

- Cancer Cell Growth Inhibition : Another investigation focused on prostate cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways, underscoring its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Similarity Scores: Compounds like 1-(2-Fluoro-6-nitrophenyl)ethanone show high structural similarity (0.91) to the target compound, suggesting comparable solubility and reactivity .

Antimalarial Activity

Ethanone derivatives with nitro and halogen substituents exhibit notable biological activity. For example:

- Indolyl-3-ethanone-α-thioethers: Derivatives such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone showed pIC₅₀ = 8.21 against Plasmodium spp., outperforming chloroquine (pIC₅₀ = 7.55) . The nitro group enhances electron-deficient character, improving target binding.

- Inference for Target Compound : The 3-fluoro-2-nitro substitution may similarly enhance antiparasitic activity by increasing electrophilicity, though direct evidence is lacking.

Antibacterial and Antioxidant Activity

- Schiff Base Derivatives: Compounds like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone demonstrated moderate antibacterial activity against E. coli and Salmonella Typhi (MIC ~50 µg/mL) . The chloro and hydroxyl groups likely contribute to membrane disruption.

- Antioxidant Capacity: Hydroxyl-substituted ethanones (e.g., 1-(2,4-dihydroxyphenyl)ethanone) showed strong DPPH radical scavenging (IC₅₀ ~10 µM), attributed to phenolic hydrogen donation .

Physicochemical and Spectroscopic Properties

Thermal Stability and Volatility

- Roasted Coffee Analogs: 1-(2,4-dihydroxyphenyl)ethanone was found at 10.6-fold higher concentrations in roasted coffee vs. green coffee, indicating thermal stability under pyrolysis conditions .

- Inference: The fluorine and nitro groups in 1-(3-fluoro-2-nitrophenyl)ethanone may enhance thermal stability compared to hydroxylated analogs.

Spectroscopic Signatures

- NMR and MS Data: For 1-(3-nitrophenyl)ethanone, mass spectrometry (NIST MS Number: 69617) and NMR spectra provide reference benchmarks for structural elucidation . Fluorine substituents would introduce distinct ¹⁹F NMR shifts and split signals in ¹H NMR due to spin-spin coupling .

Biologische Aktivität

1-(3-Fluoro-2-nitrophenyl)ethanone, with the molecular formula C8H6FNO3, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

1-(3-Fluoro-2-nitrophenyl)ethanone is characterized as a yellow to orange crystalline powder, soluble in organic solvents such as ethanol and dichloromethane. Its stability under normal conditions makes it a suitable candidate for various applications in chemistry and biology. The compound is synthesized primarily through the nitration of 3-fluoroacetophenone followed by oxidation, utilizing reagents like nitric acid and potassium permanganate.

Biological Activity

Antimicrobial Properties

Research indicates that 1-(3-Fluoro-2-nitrophenyl)ethanone exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and function, potentially leading to cell lysis.

Anticancer Potential

The compound's nitro group can be reduced to form reactive intermediates that interact with cellular components, which may induce apoptosis in cancer cells. Preliminary studies suggest that 1-(3-Fluoro-2-nitrophenyl)ethanone could inhibit the growth of certain tumor cell lines, indicating its potential as an anticancer agent .

The biological activity of 1-(3-Fluoro-2-nitrophenyl)ethanone is largely attributed to its structural features:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, forming reactive species that interact with DNA and proteins within cells.

- Fluorine Substitution : The presence of fluorine enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparative Analysis

To understand the uniqueness of 1-(3-Fluoro-2-nitrophenyl)ethanone, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Fluoro-4-nitrophenyl)ethanone | Similar structure | Antimicrobial and anticancer |

| 1-(2-Fluoro-3-nitrophenyl)ethanone | Different substitution pattern | Varies in reactivity |

The specific substitution pattern of 1-(3-Fluoro-2-nitrophenyl)ethanone imparts distinct chemical properties that enhance its biological activities compared to its analogs .

Case Studies

Recent studies have explored the biological effects of 1-(3-Fluoro-2-nitrophenyl)ethanone:

- Antimicrobial Efficacy : A study demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, highlighting its potential use as a novel antimicrobial agent .

- Cancer Cell Growth Inhibition : Another investigation focused on the compound's effect on prostate cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.